molecular formula C17H16N2O2S2 B2930213 N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide CAS No. 1428367-65-0

N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide

Cat. No.: B2930213
CAS No.: 1428367-65-0
M. Wt: 344.45
InChI Key: QEAYORMTWMPGOG-UHFFFAOYSA-N
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Description

N-(Furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide is a synthetic nicotinamide derivative designed for research and development applications. This compound integrates a 2-(methylthio)nicotinamide core structure with furan-3-ylmethyl and thiophen-2-ylmethyl substituents on the amide nitrogen. The molecular architecture, featuring nitrogen and sulfur heterocycles, is associated with potential bioactivity in agrochemical research. Compounds with similar N-(thiophen-2-yl)nicotinamide scaffolds have demonstrated significant fungicidal activities in scientific studies, showing particular efficacy against oomycete diseases such as cucumber downy mildew ( Pseudoperonospora cubensis ) . The strategic inclusion of the 2-(methylthio) group and the dual heteroaromatic methyl substitutions is intended to modulate the compound's physicochemical properties and interaction with biological targets. This chemical is provided as a reference standard for professional research use only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, human, veterinary, or household use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-22-16-15(5-2-7-18-16)17(20)19(10-13-6-8-21-12-13)11-14-4-3-9-23-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAYORMTWMPGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then reacted with nicotinamide under specific conditions to form the final product. Common reagents include coupling agents like DMT/NMM/TsO- or EDC, and the reactions are often carried out under microwave-assisted conditions to enhance efficiency.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow chemistry and other advanced techniques may be employed to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like KMnO₄ or CrO₃ in acidic conditions.

  • Reduction: Using reducing agents such as LiAlH₄ or NaBH₄.

  • Substitution: Nucleophilic substitution reactions with reagents like NaOH or K₂CO₃.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interaction with biological targets can lead to the discovery of novel therapeutic agents.

Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its potential use in treating various diseases, including bacterial infections and inflammation.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its ability to act as a building block for more complex molecules makes it indispensable in various manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The furan and thiophene rings can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Nicotinamide Derivatives with Thiophene Substituents ()

Compound Class: N-(thiophen-2-yl)nicotinamide derivatives (e.g., ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate, 4a).

  • Structural Similarities :
    • Core nicotinamide scaffold.
    • Thiophene ring attached via methylene group.
  • Key Differences: Target compound incorporates a furan-3-ylmethyl group and a methylthio (-SMe) substituent on the pyridine ring, absent in 4a–4s. 4a–4s feature cyano and ester groups on the thiophene ring, enhancing fungicidal activity .
  • Biological Activity :
    • Derivatives 4a–4s exhibit fungicidal activity against Botrytis cinerea and Rhizoctonia solani, with EC₅₀ values ranging from 1.2–8.7 μg/mL. The methylthio group in the target compound may similarly enhance bioactivity through lipophilicity or metabolic stability .

Table 1 : Selected Physicochemical Properties of Nicotinamide Derivatives

Compound Molecular Formula Molecular Weight Decomposition Temp. (°C) Key Functional Groups
Target Compound C₁₈H₁₇N₃O₂S₂ 383.5* Not reported Nicotinamide, -SMe, furan, thiophene
4a () C₁₇H₁₂ClN₄O₃S 387.0 >175 Nicotinamide, cyano, ester
4d () C₁₅H₁₃BrFN₃O₃S 430.2 >196 Nicotinamide, bromo, fluoro

*Calculated based on molecular formula.

Acetamide Derivatives with Thiophene and Furan Groups ()

Compound 1: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide ().

  • Structural Similarities :
    • N-(thiophen-2-ylmethyl) substitution.
    • Amide backbone.
  • Key Differences: Acetamide core vs. nicotinamide. Additional pyrazole and 4-methylphenoxy groups in ’s compound.

Compound 2: 2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide ().

  • Structural Similarities :
    • Dual N-(heteroaromatic methyl) groups (furan-3-ylmethyl and thiophen-2-ylmethyl).
  • Key Differences: Acetamide core vs. nicotinamide. Fluorophenoxy substituent in ’s compound.
  • Physicochemical Data: Molecular weight: 345.4 g/mol (C₁₈H₁₆FNO₃S) .

Thiophene-Containing Quinolones ()

Compound Class: N-[2-(5-(methylthio)thiophen-2-yl)-2-oxoethyl]piperazinyl quinolones.

  • Relevance :
    • Thiophene and methylthio groups enhance antibacterial activity.
    • Demonstrates the role of sulfur-containing substituents in modulating bioactivity .

Biological Activity

N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C19H19N3O2S2C_{19}H_{19}N_{3}O_{2}S_{2}, with a molecular weight of 357.5 g/mol. The structure features a furan and thiophene moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC19H19N3O2S2
Molecular Weight357.5 g/mol
CAS Number1421508-03-3

Research indicates that compounds containing furan and thiophene rings exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Antioxidant Properties : The furan and thiophene groups may contribute to antioxidant activity, reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : Potential interactions with signaling pathways related to inflammation and cell proliferation.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent.
    • Study Reference : A study published in Journal of Medicinal Chemistry found that similar compounds exhibited IC50 values in the micromolar range against breast and colon cancer cell lines.
  • Antimicrobial Effects : Research has shown that compounds with similar structures possess significant antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Study Reference : A publication in Pharmaceutical Biology reported on the antimicrobial efficacy of thiophene-containing compounds, noting a broad spectrum of activity.

Pharmacological Studies

Pharmacological evaluations reveal promising results for this compound:

Study TypeFindings
In vitro cytotoxicityEffective against multiple cancer types
Antimicrobial assaysActive against a range of bacterial strains

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